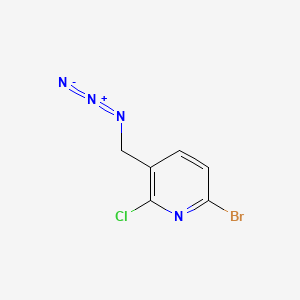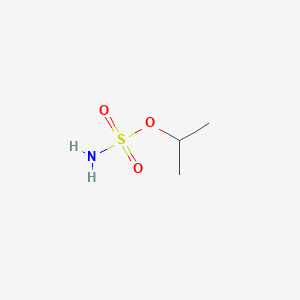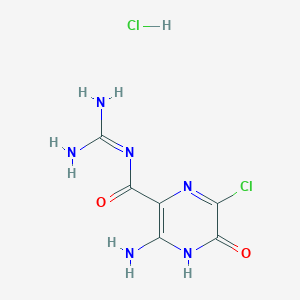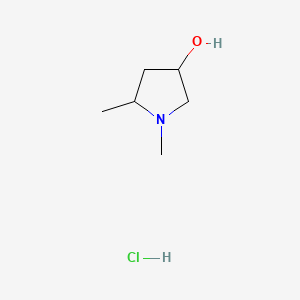
1,5-Dimethylpyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of 1,5-Dimethylpyrrolidin-3-ol enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylpyrrolidin-3-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 1,5-dimethyl-3-pyrrolidinol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to obtain high-purity this compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
1,5-Dimethylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound with a similar five-membered nitrogen-containing ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, similar to 1,5-Dimethylpyrrolidin-3-ol.
Pyrrolizine: Another nitrogen-containing heterocycle with structural similarities to pyrrolidine.
Uniqueness
1,5-Dimethylpyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This combination enhances its solubility, stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
1,5-dimethylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-6(8)4-7(5)2;/h5-6,8H,3-4H2,1-2H3;1H |
Clave InChI |
NQWQIXRLUQLYQK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


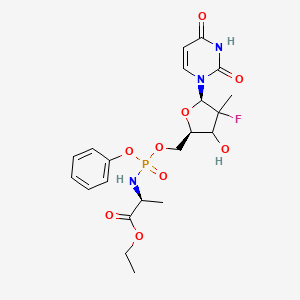
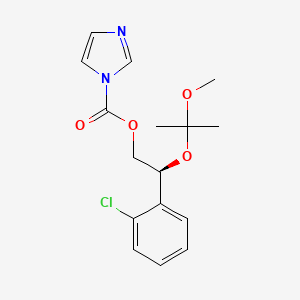
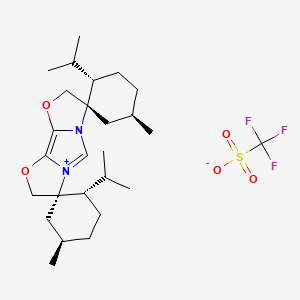
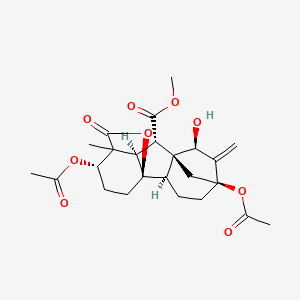

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
